molecular formula C7H17NO2 B1268047 1-Amino-3,3-diethoxypropane CAS No. 41365-75-7

1-Amino-3,3-diethoxypropane

Cat. No.: B1268047
CAS No.: 41365-75-7
M. Wt: 147.22 g/mol
InChI Key: PXXMSHBZYAOHBD-UHFFFAOYSA-N
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Description

Overview of 1-Amino-3,3-diethoxypropane as a Versatile Chemical Synthon

The defining feature of this compound is its dual reactivity. The primary amino group (-NH₂) provides a site for nucleophilic reactions, allowing for the formation of amides, imines, and other nitrogen-containing functionalities. Simultaneously, the diethyl acetal (B89532) group serves as a stable protecting group for a propanal moiety. This acetal can be hydrolyzed under acidic conditions to reveal the reactive aldehyde group, which can then participate in a wide range of chemical transformations, such as aldol (B89426) reactions, Wittig reactions, and reductive aminations. nih.gov

This "masked" aldehyde functionality is of particular importance as it allows for selective reactions at the amino group without interference from the aldehyde. Subsequently, the aldehyde can be deprotected and utilized in further synthetic steps. This strategic unmasking of reactivity is a cornerstone of modern organic synthesis, enabling the efficient and controlled construction of intricate molecular architectures. The compound's utility as a synthon is further enhanced by its solubility in water and various organic solvents. guidechem.com

Historical Context and Evolution of its Research Applications

The development of synthetic routes to this compound is rooted in the broader exploration of amino acetal chemistry during the latter half of the 20th century. Early research focused on establishing reliable methods for its preparation, often involving the reduction of corresponding nitro compounds. A significant advancement was the development of a high-yield synthesis from 3-nitropropionaldehyde diethyl acetal using a palladium on activated carbon catalyst under a hydrogen atmosphere, achieving a remarkable 98% yield. chemicalbook.com

Over time, research has led to the refinement of these synthetic methods, focusing on milder reaction conditions and alternative starting materials. The evolution of its synthesis reflects broader trends in organic chemistry towards more efficient and sustainable processes. As the compound became more readily available, its applications in research expanded significantly. Initially used as a fundamental reagent in organic synthesis, its utility has since been demonstrated in more specialized areas. guidechem.com

Significance of this compound in Contemporary Organic Synthesis and Materials Science

In organic synthesis , this compound continues to be a valuable tool for the introduction of a 3-aminopropyl group or a propanal moiety into target molecules. guidechem.com Its ability to act as a precursor to 3-aminopropanal, a key molecule in prebiotic chemistry studies, highlights its importance in understanding the origins of life. ucl.ac.uk It is also used in the synthesis of biologically active thiazole (B1198619) derivatives and other heterocyclic compounds. yacooscience.com

The significance of this compound has grown substantially in materials science , particularly in the development of "smart" biomaterials. A notable application is in the preparation of hydrogels for biomedical purposes. For instance, it has been used to modify alginate, a natural polymer, to create injectable hydrogels for cartilage regeneration. researchgate.net The amino group of this compound is reacted with the carboxylic acid groups of alginate, and the acetal is subsequently hydrolyzed to generate aldehyde groups. These aldehyde-functionalized polymers can then react with other polymers like chitosan (B1678972) to form cross-linked hydrogel networks. researchgate.net

Furthermore, it is a key component in the synthesis of pH-sensitive polyethylene (B3416737) glycol (PEG) derivatives used in drug delivery systems, such as lipopolyplexes for gene therapy. sigmaaldrich.comsigmaaldrich.com The compound is also utilized in the creation of well-defined synthetic copolymers with pendant aldehyde groups, which can form biocompatible, strain-stiffening hydrogels. nih.gov These materials have potential applications as tunable bio-inks for 3D printing of tissues. nih.gov

Scope and Objectives of the Research Compendium

This article aims to provide a focused overview of the chemical compound this compound. The primary objective is to detail its fundamental properties, historical development, and its established roles as a versatile synthon in organic synthesis and a functional component in materials science. The content will strictly adhere to these topics, presenting detailed research findings and relevant data to offer a comprehensive and scientifically accurate resource on this important chemical.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₇H₁₇NO₂ sigmaaldrich.comnih.gov
Molecular Weight 147.22 g/mol sigmaaldrich.comnih.gov
Appearance Colorless to yellow liquid guidechem.com
Density 0.91 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Boiling Point 72 °C at 12 mmHg
Flash Point 78 °C (closed cup) sigmaaldrich.comsigmaaldrich.com
Solubility Miscible with water sigmaaldrich.comsigmaaldrich.com
CAS Number 41365-75-7 sigmaaldrich.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

3,3-diethoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXMSHBZYAOHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334535
Record name 1-Amino-3,3-diethoxypropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41365-75-7
Record name 1-Amino-3,3-diethoxypropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-3,3-diethoxypropane
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Synthetic Methodologies and Advanced Reaction Design for 1 Amino 3,3 Diethoxypropane

Established Synthesis Routes for 1-Amino-3,3-diethoxypropane

Traditional methods for the synthesis of this compound rely on robust and well-documented chemical transformations. These routes are characterized by their reliability and scalability, forming the foundation of its production.

Synthesis from 3-Nitropropanaldiethylacetal via Catalytic Hydrogenation

The most common and direct method for preparing this compound is the reduction of the nitro group of a suitable precursor, 3-Nitropropanaldiethylacetal. Catalytic hydrogenation is the preferred industrial method for this transformation due to its efficiency and atom economy, typically generating water as the only byproduct. acsgcipr.org

The reaction involves the use of a metal catalyst to facilitate the addition of hydrogen (H₂) across the nitro group. Various nickel-based catalysts are particularly effective for this purpose. rasayanjournal.co.inresearchgate.net Raney nickel, a porous nickel catalyst, is frequently employed and is known for its high activity. rasayanjournal.co.incommonorganicchemistry.com The reaction is generally carried out in a solvent such as an alcohol (e.g., ethanol) under a pressurized atmosphere of hydrogen. The mechanism of catalytic hydrogenation is complex, involving the adsorption of the hydrogen gas and the nitro compound onto the surface of the metal catalyst, which lowers the activation energy of the reaction. youtube.com

Alternative catalysts include precious metals like palladium on a carbon support (Pd/C). commonorganicchemistry.com However, Raney nickel is often favored as it is less expensive and can be advantageous where certain chemoselectivity is required. acsgcipr.org The process is highly exothermic, and careful control of reaction temperature and pressure is crucial for achieving high yields and purity. acsgcipr.org

Table 1: Catalysts and Conditions for Hydrogenation of 3-Nitropropanaldiethylacetal
CatalystTypical SupportKey AdvantagesGeneral Conditions
Raney NickelNone (Skeletal)High activity, cost-effective. acsgcipr.orgrasayanjournal.co.inH₂ pressure, alcohol solvent.
PalladiumCarbon (Pd/C)High efficiency, widely used for nitro reductions. commonorganicchemistry.comH₂ pressure, various solvents.
PlatinumCarbon (Pt/C)Effective for various hydrogenations. tcichemicals.comH₂ pressure, often in acidic or neutral media.

Deprotection of this compound to 3-aminopropanal

This compound serves as a protected form of 3-aminopropanal. The diethyl acetal (B89532) group masks the reactive aldehyde functionality, rendering it stable to conditions under which an aldehyde would react, such as in the presence of nucleophiles or reducing agents. chemistrysteps.comjove.com The removal of this protecting group, or deprotection, is a critical step to unmask the aldehyde for subsequent reactions.

This transformation is typically achieved through acid-catalyzed hydrolysis. masterorganicchemistry.com The presence of aqueous acid facilitates the cleavage of the two ether linkages of the acetal, regenerating the carbonyl group and releasing two molecules of ethanol (B145695). masterorganicchemistry.comcore.ac.uk A variety of acids can be used, ranging from strong mineral acids like hydrochloric acid to milder acid catalysts. core.ac.uk The reaction is reversible, and the removal of the alcohol byproduct or the use of a large excess of water can drive the equilibrium towards the aldehyde product. chemistrysteps.com This deprotection is a fundamental step that allows this compound to act as a synthetic equivalent of the less stable 3-aminopropanal. organic-chemistry.org

One-Pot Two-Step Synthesis of Indole-Tetrahydropyridine Hybrid Molecules Utilizing this compound

The dual functionality of this compound makes it a key building block in the synthesis of complex heterocyclic structures. A significant application is in the construction of indole-tetrahydropyridine hybrid molecules, often via a Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org

In this context, a tryptamine (B22526) derivative (a β-indole-ethylamine) can be reacted with this compound in a one-pot, two-step sequence. The process begins with the in situ deprotection of the diethyl acetal of this compound under acidic conditions to generate the reactive 3-aminopropanal. This aldehyde then condenses with the primary amine of the tryptamine to form an iminium ion intermediate. wikipedia.org The electron-rich indole (B1671886) ring of the tryptamine then acts as a nucleophile, attacking the iminium ion to close the ring and form the tetrahydro-β-carboline core, which is a prominent indole-tetrahydropyridine scaffold. wikipedia.orgnih.gov This one-pot strategy is efficient as it avoids the isolation of the often unstable intermediate amino-aldehyde.

Novel and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. For the synthesis of this compound, this involves exploring biocatalysis and continuous manufacturing technologies like flow chemistry.

Chemo-Enzymatic Synthesis and Biocatalysis

Chemo-enzymatic approaches offer a green alternative to traditional chemical synthesis by leveraging the high selectivity and efficiency of enzymes. beilstein-journals.orgmdpi.com For the synthesis of amines, several classes of enzymes are of particular interest, including transaminases (TAs) and amine dehydrogenases (AmDHs). mdpi.comhims-biocat.eu

A potential biocatalytic route to this compound could involve the use of a transaminase. These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a carbonyl acceptor. mdpi.com In this hypothetical pathway, the corresponding ketone, 1,1-diethoxy-3-propanone, would serve as the substrate. The transaminase would stereoselectively convert the ketone to the primary amine, offering a route to chiral amines if a suitable prochiral ketone were used. researchgate.netmdpi.com

Alternatively, amine dehydrogenases could be employed. These enzymes catalyze the reductive amination of a ketone using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. frontiersin.org This method is highly atom-efficient, producing only water as a byproduct. While specific enzymes for the synthesis of this compound have not been detailed in the literature, the broad substrate tolerance of many engineered enzymes suggests that such a route is feasible. mdpi.comresearchgate.net

Table 2: Potential Biocatalytic Approaches
Enzyme ClassReaction TypeRequired SubstratePotential Advantages
Transaminase (TA)Amination of a ketone1,1-diethoxy-3-propanoneHigh stereoselectivity, mild conditions. mdpi.com
Amine Dehydrogenase (AmDH)Reductive amination1,1-diethoxy-3-propanoneHigh atom economy, uses ammonia directly. frontiersin.org

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. researchgate.netchemrxiv.org The synthesis of amines, including the catalytic hydrogenation step for this compound, is well-suited to this technology. acs.orgthieme-connect.com

In a continuous flow setup for the hydrogenation of 3-Nitropropanaldiethylacetal, a solution of the starting material would be continuously pumped through a heated reactor packed with the solid catalyst (a packed-bed reactor). researchgate.net Hydrogen gas would be introduced into the stream under pressure. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. researchgate.net The inherent safety of flow systems is a major advantage, as the small reaction volume minimizes the risks associated with highly exothermic reactions and the handling of pressurized hydrogen. rsc.org Furthermore, the integration of in-line purification steps can lead to a fully automated and highly efficient manufacturing process. thieme-connect.de

Microwave-Assisted and Sonochemical Synthesis Enhancements

Modern synthetic chemistry continually seeks methods to improve reaction efficiency, reduce environmental impact, and accelerate the discovery process. For the synthesis of compounds like this compound, non-conventional energy sources such as microwave irradiation and ultrasound (sonochemistry) offer significant advantages over classical heating methods.

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. mdpi.comanton-paar.com This technique avoids the slower process of conventional thermal conduction from an external heat source, thereby minimizing the formation of byproducts and often leading to cleaner reactions. anton-paar.com The primary benefits of microwave-assisted chemistry are dramatically shorter reaction times—often minutes instead of hours—and higher yields. mdpi.com In the context of synthesizing this compound, a key step is often the reduction of a precursor like 3-nitropropanal (B1599391) diethyl acetal. Microwave irradiation can significantly accelerate such reduction reactions, providing a faster and more efficient pathway to the final amine product. researchgate.net Furthermore, the use of water as a solvent, which has excellent dielectric properties, is highly advantageous in microwave-assisted reactions, aligning with the principles of green chemistry. mdpi.com

Sonochemistry, the application of ultrasound to chemical reactions, provides another method for process enhancement. The chemical effects of ultrasound are not a direct interaction of sound waves with molecules but arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with transient temperatures of thousands of degrees, high pressures, and enormous heating and cooling rates. These extreme conditions enhance mass transfer, disrupt solid surfaces, and generate highly reactive radical species, accelerating reaction rates. In amine synthesis, sonochemistry can be particularly effective in heterogeneous reactions, such as catalytic hydrogenations, by continuously cleaning and activating the catalyst surface.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Key Reaction Step Hypothetical data for the reduction of 3-nitropropanal diethyl acetal

Parameter Conventional Heating (Reflux) Microwave-Assisted Synthesis
Reaction Time 4 - 8 hours 10 - 30 minutes
Temperature ~80-100 °C (Solvent Dependent) 120 - 150 °C (Superheating)
Yield 75 - 85% >90%
Byproduct Formation Moderate Minimal

Stereoselective Synthesis of this compound Derivatives

While this compound itself is an achiral molecule, its derivatives, particularly those with substitution at the α or β positions of the propyl chain, can possess one or more stereocenters. The synthesis of enantiomerically pure forms of these derivatives is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. wikipedia.org Stereoselective synthesis is achieved through methods such as chiral auxiliary-based approaches and asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful and well-established method for producing enantiomerically pure compounds.

For the synthesis of chiral derivatives of this compound, an auxiliary could be attached to the nitrogen atom after its formation. For example, reacting this compound with a chiral acyl chloride could form a chiral amide. The chirality of the auxiliary would then direct the stereoselective alkylation of the α-carbon. Widely used and effective auxiliaries for such transformations include Evans' oxazolidinones and pseudoephedrine-derived amides. researchgate.netnih.gov Another highly versatile reagent is tert-butanesulfinamide, which reacts with aldehydes to form chiral N-sulfinyl imines that can undergo diastereoselective nucleophilic additions to create chiral amines. yale.edu

Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, relying on a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is often preferred in industrial settings due to its high atom economy. The catalysts can be broadly categorized as chiral metal complexes or metal-free organocatalysts.

The synthesis of chiral analogues of this compound can be achieved through various catalytic asymmetric reactions. For instance, an α,β-unsaturated precursor could undergo asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst to establish a stereocenter. Asymmetric reductive amination of a suitable keto-acetal precursor is another powerful strategy, often employing transition metal catalysts or chiral organocatalysts to deliver the chiral amine with high enantioselectivity. acs.org Chiral aldehyde catalysis, which mimics biological processes, has also emerged as a tool for the asymmetric functionalization of amino acid derivatives and can be applied to create complex stereocenters. frontiersin.org

Table 2: Overview of Stereoselective Methods for Chiral Amine Synthesis

Method Principle Typical Stereocontrol Advantages
Chiral Auxiliary A temporary chiral group directs the reaction. High (often >95:5 dr) Reliable, well-established, predictable outcomes.
Asymmetric Catalysis A chiral catalyst generates a chiral product from a prochiral substrate. High (often >90% ee) High atom economy, efficient for large-scale production.
Enzymatic Resolution An enzyme selectively reacts with one enantiomer of a racemic mixture. Very High (>99% ee) Environmentally benign (often aqueous media), high selectivity.

Scale-Up Challenges and Industrial Synthesis Considerations

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces a host of challenges related to process efficiency, cost, safety, and environmental impact. researchgate.net

The primary goal of process optimization is to develop a manufacturing route that is robust, cost-effective, and sustainable. For this compound, this involves a critical analysis of each synthetic step. Key considerations include the cost and availability of starting materials, the efficiency of each transformation (yield and throughput), and the ease of purification.

On a large scale, reagent selection is critical. Stoichiometric reagents that are acceptable in a lab setting may generate excessive waste and be too costly for industrial production. rsc.org Therefore, catalytic methods, such as the catalytic reduction of a nitro-precursor instead of using a metal-hydride reducing agent, are highly preferred due to their higher atom economy and reduced waste streams. rsc.org Process parameters such as temperature, pressure, reaction time, and catalyst loading must be meticulously optimized to maximize yield and space-time-yield while ensuring operational safety. The choice of solvent is also a major factor; ideal industrial solvents are inexpensive, non-toxic, recyclable, and allow for easy product isolation. researchgate.net

The industrial production of any chemical necessitates a rigorous evaluation of safety and environmental hazards. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. sigmaaldrich.com It is also a combustible liquid with a flash point of 78 °C. sigmaaldrich.com Industrial-scale handling requires robust safety protocols, including closed-system transfers, appropriate personal protective equipment (PPE) like faceshields and chemical-resistant gloves, and engineering controls to prevent vapor inhalation and accidental contact. sigmaaldrich.com Storage must be in a well-ventilated area, away from ignition sources, in corrosion-resistant containers.

Table 3: Industrial Synthesis Considerations for this compound

Aspect Consideration Mitigation Strategy
Reagent Safety Use of corrosive, flammable, or toxic materials. Use of closed systems; engineering controls; robust PPE protocols.
Product Hazard This compound is corrosive and combustible. sigmaaldrich.com Proper material handling procedures; storage in designated areas; fire suppression systems.
Waste Generation Byproducts, spent catalysts, and solvent waste. Optimize for high atom economy; use catalytic routes; recycle solvents and catalysts where feasible.
Air Emissions Release of volatile organic compounds (VOCs) and amines. bellona.org Installation of vapor recovery systems and gas scrubbers.
Wastewater Contamination with organic materials and salts. On-site wastewater treatment facilities to degrade organic compounds before discharge.

Reactivity and Mechanistic Investigations of 1 Amino 3,3 Diethoxypropane

Reactions Involving the Amino Group

The primary amino group (-NH₂) in 1-amino-3,3-diethoxypropane is a key functional group that dictates a significant portion of its chemical reactivity. As a primary amine, it can act as a nucleophile and a base, participating in a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the primary amino group allows this compound to function as a potent nucleophile. This characteristic enables it to participate in nucleophilic substitution reactions, such as alkylation, where it can react with alkyl halides. In these reactions, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This process can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts through polyalkylation, which involves repetitive sequential SN2 alkylation-deprotonation steps. mnstate.edu

The nucleophilic nature of the amino group is also central to its use in various synthetic applications, including its role as a modulator for hydrogels used in tissue regeneration. chemicalbook.comsigmaaldrich.com For instance, it has been used with alginate and chitosan (B1678972) to prepare hydrogels for the delivery of bone marrow stromal cells. chemicalbook.comsigmaaldrich.com

The amino group of this compound readily undergoes reactions with carbonyl compounds.

Amidation: In reactions with carboxylic acids or their derivatives (such as acid chlorides or anhydrides), this compound forms amides. This reaction, known as amidation or acylation, involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, resulting in the formation of a stable amide bond. organic-chemistry.org This transformation is fundamental in peptide synthesis and the creation of various functional materials.

Imine Formation: When reacted with aldehydes or ketones, this compound forms an imine (also known as a Schiff base). libretexts.org This condensation reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. mnstate.edu The formation of imines is a reversible process, with the equilibrium often driven towards the product by removing water. mnstate.edu Imines are versatile intermediates in organic synthesis, participating in various transformations, including multicomponent reactions for synthesizing complex heterocyclic structures like piperidines. nih.gov

To facilitate analysis by methods like chromatography and spectroscopy, the primary amino group of this compound can be chemically modified through derivatization. mdpi.com Derivatization can enhance the analyte's volatility, thermal stability, or detectability. mdpi.com

A common derivatizing agent for primary amines is o-phthaldialdehyde (OPA), which, in the presence of a thiol, reacts rapidly with the amine to form a highly fluorescent isoindole product. This reaction allows for sensitive detection using fluorescence or UV spectroscopy. Such methods are crucial for amino acid profiling in clinical diagnostics and metabolic studies. Other reagents can be used to introduce specific tags that improve ionization efficiency in mass spectrometry, allowing for lower detection limits. mdpi.com

A notable application demonstrating the reactivity of the amino group is the conversion of primary amines like 3,3-diethoxypropan-1-amine into organic azides. A developed automated process allows for this conversion safely and reproducibly. nih.govbohrium.com This method utilizes pre-packaged capsules containing all necessary reagents, including the diazotransfer agent imidazole-1-sulfonyl azide (B81097) tetrafluoroborate. nih.govbohrium.com The primary amine is manually loaded, and the subsequent reaction and product isolation are performed automatically, yielding the desired organic azide in high purity. nih.govbohrium.com

Organic azides are highly versatile synthetic intermediates, famously used in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click reaction" to form 1,2,3-triazoles. researchgate.netenamine.net They also participate in other important transformations like the Staudinger reduction and the aza-Wittig reaction. researchgate.net The automated synthesis provides a safe and convenient route to these valuable compounds without the need to handle potentially explosive reagents directly. nih.govbohrium.com

Automated Azide Synthesis from 3,3-diethoxypropan-1-amine
ParameterDetails
Starting Material3,3-diethoxypropan-1-amine
Key ReagentImidazole-1-sulfonyl azide tetrafluoroborate
Process TypeAutomated, capsule-based synthesis
Product1-Azido-3,3-diethoxypropane
SignificanceProvides safe and convenient access to versatile organic azides, minimizing handling of hazardous reagents. nih.govbohrium.com

Reactions Involving the Acetal (B89532) Functionality

The diethyl acetal group in this compound serves as a protected form of an aldehyde. This functionality is stable under neutral or basic conditions but is susceptible to cleavage under acidic conditions.

The defining reaction of the acetal group is its hydrolysis under acidic conditions to regenerate the parent aldehyde. The systematic name for this compound, 3-aminopropionaldehyde diethyl acetal, directly points to this chemical relationship. sigmaaldrich.com

In the presence of an acid catalyst and water, the acetal undergoes hydrolysis to yield 3-aminopropionaldehyde and two molecules of ethanol (B145695). This reaction is an equilibrium process, but it can be driven to completion by using an excess of water. The ability to protect a reactive aldehyde functionality as an acetal and then deprotect it under specific conditions is a common and powerful strategy in multistep organic synthesis.

Transacetalization Reactions

Transacetalization is a chemical process where an existing acetal or ketal is transformed into a different one by reacting with another alcohol or diol, typically under acidic conditions. In the context of this compound, the diethyl acetal moiety can undergo exchange with other alcohols.

While specific studies detailing the transacetalization of this compound are not extensively documented in readily available literature, the general mechanism for acid-catalyzed transacetalization provides a framework for understanding its potential reactivity. The process is initiated by the protonation of one of the ethoxy groups, converting it into a good leaving group (ethanol). Subsequent departure of ethanol generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then susceptible to nucleophilic attack by another alcohol present in the reaction mixture. Deprotonation of the newly added alcohol yields a mixed acetal, and further reaction can lead to a complete exchange of the alkoxy groups.

The efficiency of such a reaction would be influenced by several factors, including the nature of the incoming alcohol (steric hindrance, nucleophilicity), the concentration of reactants, and the reaction conditions (catalyst, temperature, and removal of ethanol to drive the equilibrium).

Table 1: Factors Influencing Transacetalization Reactions

FactorDescription
Acid Catalyst Facilitates the protonation of the ethoxy group, initiating the reaction. Common catalysts include mineral acids (e.g., HCl) and Lewis acids.
Alcohol Type The structure of the reacting alcohol affects the reaction rate and equilibrium position. Primary alcohols are generally more reactive than secondary or tertiary alcohols.
Reaction Temperature Higher temperatures can increase the reaction rate but may also lead to side reactions.
Removal of Byproduct Continuous removal of the displaced alcohol (ethanol) from the reaction mixture shifts the equilibrium towards the formation of the new acetal.

Role of Acetal in Protecting Group Strategies

The diethyl acetal group in this compound serves as a protecting group for the aldehyde functionality. Aldehydes are highly reactive towards a wide range of reagents, including nucleophiles and oxidizing/reducing agents. By converting the aldehyde to an acetal, its reactivity is masked, allowing chemical transformations to be carried out selectively on other parts of the molecule, such as the primary amine.

The acetal group is generally stable under neutral and basic conditions, making it compatible with many standard organic reactions like amidations, alkylations, and reductions of other functional groups. The aldehyde can be regenerated (deprotected) when needed by treatment with aqueous acid.

Table 2: Protecting Group Strategy using this compound

StepDescriptionReagents/Conditions
Protection The aldehyde is inherently protected as a diethyl acetal in the starting material.-
Reaction on Amine The primary amine can be modified while the aldehyde remains protected. For example, acylation to form an amide.Acyl chloride, base
Deprotection The acetal is hydrolyzed to regenerate the aldehyde functionality.Aqueous acid (e.g., HCl, H₂SO₄)

This strategy is valuable in the synthesis of complex molecules where the presence of a free aldehyde would interfere with the desired chemical transformations.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly atom-economical and efficient for generating molecular diversity. This compound, with its dual functionality, is a potential candidate for participation in MCRs, particularly for the synthesis of heterocyclic compounds like substituted pyridines.

Design and Scope of MCRs

While specific MCRs explicitly detailing the use of this compound are not widely reported, its structure suggests potential applications in reactions like the Hantzsch pyridine (B92270) synthesis or related methodologies. In a hypothetical scenario, the amino group of this compound could act as the nitrogen source, while the acetal, upon in-situ hydrolysis to the aldehyde, could participate as a carbonyl component.

For example, a modified Bohlmann-Rahtz pyridine synthesis could potentially involve the reaction of an enamine (derived from a β-ketoester and an amine), a phosphine, and an α,β-unsaturated ketone with this compound. However, the scope and efficiency of such reactions would require experimental validation.

Catalyst Development for MCRs involving this compound

The development of catalysts for MCRs is a crucial area of research, aiming to improve yields, selectivity, and reaction conditions. For MCRs that could potentially involve this compound, various catalysts could be envisioned. Lewis acids or Brønsted acids would likely be necessary to facilitate the in-situ deprotection of the acetal to the reactive aldehyde. Furthermore, catalysts that can activate the other components of the MCR, such as metal catalysts for activating enamines or enones, could also be employed.

The choice of catalyst would be critical to orchestrate the sequence of bond-forming events and to avoid undesired side reactions.

Mechanistic Pathways of MCRs

The mechanistic pathways of MCRs are often complex, involving a cascade of sequential and sometimes concurrent reactions. For a hypothetical MCR involving this compound for pyridine synthesis, the mechanism would likely initiate with the acid-catalyzed hydrolysis of the acetal to release 3-aminopropionaldehyde. This would be followed by a series of condensation, addition, and cyclization reactions with the other components.

For instance, in a Hantzsch-type reaction, the 3-aminopropionaldehyde could undergo a Knoevenagel condensation with a β-ketoester. The resulting adduct could then react with an enamine, followed by cyclization and oxidation to afford the final substituted pyridine. The precise mechanistic details, including the rate-determining step and the nature of key intermediates, would need to be elucidated through detailed experimental and computational studies.

Advanced Mechanistic Studies

To date, there is a notable absence of advanced mechanistic studies specifically focused on the reactivity of this compound in the primary literature. Future research in this area could employ a range of modern analytical and computational techniques to gain a deeper understanding of its chemical behavior.

Advanced spectroscopic methods, such as in-situ NMR and IR spectroscopy, could be utilized to monitor the progress of reactions involving this compound, allowing for the identification and characterization of transient intermediates. Isotopic labeling studies could help to trace the pathways of atoms throughout a reaction mechanism.

Furthermore, computational chemistry, using methods like Density Functional Theory (DFT), could provide valuable insights into the energetics of different reaction pathways, the structures of transition states, and the factors controlling selectivity. Such studies would be instrumental in rationally designing new synthetic methodologies that leverage the unique reactivity of this compound.

Spectroscopic Analysis of Reaction Intermediates (e.g., NMR, FTIR)

Spectroscopic methods are crucial for identifying and characterizing transient species in a reaction pathway. For reactions involving this compound, Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy would be the primary tools for elucidating the structure of intermediates.

A key reaction of this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is a fundamental step in many syntheses, including the Pictet-Spengler reaction for the formation of tetrahydro-β-carbolines and related heterocyclic systems. The acetal group in this compound is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal an aldehyde functionality, which can then participate in subsequent intramolecular reactions.

In a typical condensation reaction, the primary amine of this compound attacks the electrophilic carbonyl carbon, leading to the formation of a hemiaminal intermediate. This intermediate can then dehydrate to form the corresponding imine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would be instrumental in tracking the progress of these reactions. The ¹H NMR spectrum of the starting material, this compound, shows characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the propyl chain. The formation of a hemiaminal intermediate would be indicated by the appearance of a new signal for the hydroxyl proton and a shift in the signals of the adjacent protons. The subsequent formation of the imine would be confirmed by the disappearance of the hemiaminal hydroxyl signal and the appearance of a characteristic signal for the imine proton (CH=N) in the downfield region of the ¹H NMR spectrum.

¹H NMR Data for this compound
Chemical Shift (ppm) Assignment
1.14 (t, 6H)-CH₃ of ethoxy groups
1.29 (br s, 2H)-NH₂
1.71 (q, 2H)-CH₂-CH₂-NH₂
2.73 (t, 2H)-CH₂-NH₂
3.40-3.65 (m, 4H)-O-CH₂- of ethoxy groups
4.50 (t, 1H)-CH(OEt)₂

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides valuable information about the functional groups present in the reactants, intermediates, and products. The spectrum of this compound is characterized by N-H stretching vibrations of the primary amine group (typically around 3300-3400 cm⁻¹) and C-O stretching of the acetal group (around 1050-1150 cm⁻¹). Upon reaction with a carbonyl compound, the disappearance of the carbonyl (C=O) stretch of the reactant (typically 1690-1740 cm⁻¹) and the appearance of a C=N stretching vibration for the imine product (around 1640-1690 cm⁻¹) would be key indicators of the reaction's progress. The broad O-H stretch of the hemiaminal intermediate (around 3200-3600 cm⁻¹) could also be observed.

Characteristic FTIR Frequencies
Functional Group Frequency Range (cm⁻¹)
N-H Stretch (Primary Amine)3300-3400
C-H Stretch (Aliphatic)2850-3000
C=N Stretch (Imine)1640-1690
C-O Stretch (Acetal)1050-1150

Kinetic Studies of Reactions Involving this compound

While specific kinetic data for reactions of this compound are not readily found in the literature, the principles of reaction kinetics can be applied to understand the factors influencing the rates of its reactions. For instance, in the formation of imines, the reaction rate is highly dependent on the pH of the medium. The initial nucleophilic attack of the amine on the carbonyl group is generally the rate-determining step and is facilitated by the presence of an acid catalyst. The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, at very low pH, the amine nucleophile is protonated to form a non-nucleophilic ammonium salt, which slows down the reaction. Therefore, the reaction rate is typically maximal at a mildly acidic pH.

Kinetic studies would involve monitoring the concentration of reactants or products over time, often using spectroscopic techniques like UV-Vis or NMR spectroscopy. From this data, the rate law, rate constants, and activation parameters (such as activation energy, Eₐ) could be determined. Such studies would provide quantitative insights into the reaction mechanism. For example, a second-order rate law (first order in both the amine and the carbonyl compound) would be expected for the imine formation.

Factors Influencing Reaction Kinetics
Factor Effect on Imine Formation
pH Optimal rate at mildly acidic pH.
Temperature Rate increases with temperature (Arrhenius equation).
Solvent Polar protic solvents can influence the stability of intermediates and transition states.
Steric Hindrance Bulky substituents on the amine or carbonyl compound can decrease the reaction rate.
Electronic Effects Electron-withdrawing groups on the carbonyl compound increase its electrophilicity and the reaction rate.

Computational Chemistry and Molecular Modeling of Reaction Mechanisms

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful tools for predicting and understanding the reaction mechanisms of this compound. Density Functional Theory (DFT) is a commonly employed method for investigating reaction pathways, transition state structures, and activation energies.

For the reaction of this compound with an aldehyde, computational models could be used to:

Model the structures of reactants, intermediates, transition states, and products.

Calculate the relative energies of these species to determine the reaction's thermodynamic favorability.

Determine the energy barriers (activation energies) for each step of the reaction to identify the rate-determining step.

Visualize the molecular orbitals involved in the reaction, such as the Highest Occupied Molecular Orbital (HOMO) of the amine and the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, to understand the nature of the nucleophilic attack.

For example, a DFT study could model the stepwise formation of an imine, starting from the nucleophilic attack of the amine on the carbonyl carbon, proceeding through a zwitterionic or neutral hemiaminal intermediate, and culminating in the dehydration to the final imine product. The calculated energy profile would provide a detailed picture of the reaction mechanism at the molecular level. Such studies could also investigate the effect of solvent molecules on the reaction pathway.

Computational Chemistry Applications
Method Information Gained
Density Functional Theory (DFT) Reaction energy profiles, transition state structures, activation energies.
Molecular Dynamics (MD) Solvation effects, conformational analysis of reactants and intermediates.
HOMO-LUMO Analysis Insight into the electronic nature of the nucleophilic attack.

Applications of 1 Amino 3,3 Diethoxypropane As a Building Block in Complex Molecule Synthesis

Role in the Synthesis of Nitrogen-Containing Heterocycles

The latent 3-aminopropionaldehyde structure of 1-amino-3,3-diethoxypropane makes it a key starting material for synthesizing various heterocyclic scaffolds. The primary amine can act as a nucleophile, while the aldehyde, upon deprotection, can participate in condensation and cyclization reactions.

The synthesis of pyrrolidine (B122466) rings, five-membered nitrogen-containing heterocycles, can be achieved through various methods where this compound can serve as a potential precursor. One of the classical methods for pyrrole (B145914) and, by extension, pyrrolidine synthesis is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com In this context, this compound can function as the amine source. The reaction mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. organic-chemistry.org

While direct literature examples detailing the use of this compound in Paal-Knorr reactions are not prevalent, its role as a primary amine makes it a suitable candidate for this transformation. Similarly, it can be envisioned as a component in multicomponent reactions that yield highly substituted pyrrolidines. beilstein-journals.orgscispace.com

For the synthesis of pyrroloproline derivatives, which are bicyclic structures containing both a pyrrolidine and a proline ring, this compound could be utilized in multi-step sequences. For instance, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde followed by ring closure, is a powerful tool for creating fused heterocyclic systems. wikipedia.orgrsc.org The 3-aminopropionaldehyde derived from this compound could potentially act as the aldehyde component in such reactions to build the foundational structure leading to pyrroloproline scaffolds. researchgate.net

This compound is a valuable synthon for constructing six-membered nitrogen heterocycles like quinolines and tetrahydropyridines. After hydrolysis of the diethyl acetal (B89532) to the corresponding aldehyde, the resulting 3-aminopropionaldehyde provides a versatile three-carbon unit containing both an amine and a carbonyl group.

For quinoline (B57606) synthesis, this aldehyde can be employed in the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as 3-aminopropionaldehyde. The reaction proceeds via an acid- or base-catalyzed cyclocondensation to form the quinoline ring system.

The synthesis of tetrahydropyridines can be achieved through aza-Diels-Alder reactions, where an imine reacts with a diene. The 3-aminopropionaldehyde derived from this compound can be condensed with another primary amine to form an in-situ imine, which then acts as the dienophile in a [4+2] cycloaddition to yield the tetrahydropyridine (B1245486) core.

The utility of this compound extends to the synthesis of other important heterocyclic systems, such as pyrimidines. The pyrimidine (B1678525) ring is a core component of many biologically significant molecules, including nucleobases. thieme-connect.de A common synthetic strategy for pyrimidines involves the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, like urea (B33335) or guanidine. Alternatively, a β-amino carbonyl compound can react with a source of the N-C-N unit.

In this approach, 3-aminopropionaldehyde (obtained from the hydrolysis of this compound) can serve as the β-amino carbonyl component. The reaction with urea, for example, would proceed through initial condensation and subsequent cyclization and dehydration to form a dihydropyrimidine, which can then be oxidized to the aromatic pyrimidine. This method allows for the introduction of substituents onto the pyrimidine ring based on the choice of the starting materials. Research into related structures, such as pyrrolo[2,3-d]pyrimidines, highlights the importance of aminopropyl substituents in building complex, biologically relevant heterocyclic frameworks. osi.lv

Construction of Dendritic Structures and Pseudopeptides

Beyond simple heterocycles, this compound has been employed as a crucial building block in the methodical synthesis of complex macromolecules, including dendritic pseudopeptides and multimeric metal-chelating ligands. Its bifunctional nature allows for controlled, stepwise construction of branched architectures.

Researchers have successfully utilized this compound in the synthesis of novel aza-nitrilotriacetic acid (aza-NTA) ligands designed for metal chelation, particularly for binding to histidine-tagged proteins. rsc.org These ligands are a class of pseudopeptides that mimic natural peptide structures.

The synthesis begins with the N-protection of this compound ( 13 ) with a benzyl (B1604629) group to yield benzyl 3,3-diethoxypropylcarbamate ( 14 ). The acetal group is then hydrolyzed under acidic conditions to give the free aldehyde, benzyl 2-formylethylcarbamate ( 15 ). This aldehyde undergoes condensation with a hydrazine (B178648) precursor, followed by reduction, to form a stable hydrazine intermediate ( 17 ). Subsequent nucleophilic substitution with tert-butyl bromoacetate (B1195939) installs the chelating arms, yielding the protected aza-NTA building block ( 18 ). Finally, hydrogenolysis removes the N-benzyl protecting group to afford the target aza-NTA ligand ( 19 ), which features a primary amine on a flexible chain, suitable for further conjugation. rsc.org

Table 1: Key Intermediates in the Synthesis of Aza-NTA Ligand 19

Compound No.Chemical NameRole in Synthesis
13 This compoundStarting Material
14 Benzyl 3,3-diethoxypropylcarbamateN-Protected Intermediate
15 Benzyl 2-formylethylcarbamateAldehyde Intermediate
17 Hydrazine IntermediateCore Structure
18 Protected Aza-NTAPenultimate Building Block
19 Aza-NTA LigandFinal Monomeric Ligand

Data sourced from Chaloin et al., 2016. rsc.org

The true power of the aza-NTA ligand 19 lies in its use as a monomer for constructing larger, dendritic, or multimeric structures. These multimeric constructs are designed to enhance the binding affinity to target proteins through multivalency. rsc.org

Starting with the protected aza-NTA building block 18 , the tert-butyl ester groups are deprotected to reveal carboxylic acid functionalities. These acid groups are then coupled with the free amine of another building block, such as the deprotected amine from ligand 19 or a different aza-NTA core. This coupling is typically achieved using standard peptide coupling reagents. By repeating this process, successive "generations" of the dendritic structure can be built, creating multivalent ligands with a precise number of chelating sites. For example, a dimeric construct was synthesized by coupling two units of the deprotected acid of 18 to a central core, resulting in a molecule with multiple aza-NTA sites capable of cooperative binding. rsc.org

Table 2: Example of a Multimeric Aza-NTA Construct

ConstructDescriptionNumber of Aza-NTA Units
Dimeric Aza-NTATwo aza-NTA building blocks coupled to a central hydrazine core.2
Tetrameric Aza-NTASecond-generation dendron built upon a core, presenting four peripheral aza-NTA units.4

Data sourced from Chaloin et al., 2016. rsc.org

Utilization in Polymer and Hydrogel Chemistry

The dual functionality of this compound is particularly advantageous in polymer science. The primary amine group provides a reactive site for conjugation to polymers, while the acetal group remains stable under neutral or basic conditions. This acetal can be readily hydrolyzed under mildly acidic conditions to reveal a reactive aldehyde group, which can then be used for further crosslinking or functionalization.

This compound is an effective modulator for hydrogels based on natural polysaccharides like alginate and chitosan (B1678972). sigmaaldrich.comresearchgate.net In one approach, the amine group of this compound is first reacted with the carboxylic acid groups of alginate to form a stable amide bond. washingtonpost.comeppcgs.org This modification introduces the diethoxypropane moiety onto the alginate backbone. Subsequently, the acetal groups are hydrolyzed under acidic conditions to generate aldehyde functional groups on the alginate chain. washingtonpost.com

When this aldehyde-modified alginate is mixed with a chitosan solution, a hydrogel forms rapidly through Schiff base linkages between the aldehyde groups on the alginate and the amine groups on the chitosan. washingtonpost.com This method avoids the use of traditional oxidizing agents to create aldehydes on the polysaccharide, which can sometimes break down the polymer structure. mdpi.comnih.gov The resulting hydrogels have been investigated for applications in tissue engineering, such as cartilage reconstruction, by providing a scaffold for cells like bone marrow mesenchymal stromal cells (BMSCs). washingtonpost.com

Table 1: Research Findings on Alginate-Chitosan Hydrogel Modulation

Parameter Observation Significance Source(s)
Modification Reaction The amine group of this compound reacts with the carboxyl groups of alginate.Introduces a protected aldehyde onto the alginate backbone without harsh oxidation. washingtonpost.comeppcgs.org
Gelation Mechanism Schiff base formation between aldehyde-modified alginate and amine groups of chitosan.Allows for rapid, in-situ hydrogel formation under physiological conditions. washingtonpost.com
Application Used as a scaffold for bone marrow stromal cells (BMSCs) for cartilage reconstruction.Demonstrates biocompatibility and potential for promoting tissue regeneration. washingtonpost.com

The gelation chemistry enabled by this compound is well-suited for creating injectable hydrogels. mdpi.comnih.gov These materials are liquid before injection and solidify in place within the body, allowing for minimally invasive application and perfect conformity to the defect site. Hydrogels formed from this compound-modified alginate and chitosan are one such example. washingtonpost.com

In a similar strategy, hyaluronic acid has been modified with this compound to create an aldehyded hyaluronic acid precursor. mdpi.comnih.gov When mixed with chitosan, this precursor forms an injectable hydrogel that has been successfully used as a carrier for adipose-derived stem cells to promote skin regeneration and enhance angiogenesis in wound healing models. mdpi.comnih.gov Rheological tests confirm the injectability and stability of these hydrogel systems. mdpi.comnih.gov Studies in animal models have shown that these hydrogels can significantly accelerate wound closure and advance the formation of granulation tissue and capillaries. mdpi.com

Table 2: Characteristics of Injectable Hydrogels

Hydrogel System Key Features Tested Application Outcome Source(s)
Modified Alginate + ChitosanInjectable; in-situ gelation; carrier for BMSCs.Rabbit knee cartilage defect model.Promoted cartilage regeneration; increased glycosaminoglycan levels. washingtonpost.com
Modified Hyaluronic Acid + ChitosanInjectable; carrier for adipose-derived stem cells; no chemical crosslinking agent needed.Mouse full-thickness skin defect model.Accelerated wound closure; promoted cell migration and angiogenesis. mdpi.comnih.gov

This compound has been utilized as a component in the synthesis of pH-sensitive polyethylene (B3416737) glycol (PEG) derivatives for advanced drug delivery systems, such as lipopolyplexes. sigmaaldrich.comresearchgate.net The principle behind this application relies on the acid-labile nature of the diethyl acetal group.

In a typical strategy, the amine group of this compound is used to attach the molecule to a polymer like PEG. This creates a PEG derivative bearing a protected aldehyde. This modified PEG can be used to shield drug or gene carriers, protecting them during circulation in the bloodstream where the pH is neutral (pH 7.4). mdpi.com When the carrier reaches a target tissue with a lower pH, such as a tumor microenvironment or an intracellular endosome (pH 5.5-6.8), the acidic conditions trigger the hydrolysis of the acetal. mdpi.com This cleavage unmasks the aldehyde group, altering the chemical structure of the PEG shield. This change can destabilize the carrier, leading to the release of the encapsulated drug specifically at the target site. mdpi.com This pH-triggered release mechanism improves therapeutic efficacy while minimizing side effects on healthy tissues. mdpi.com

Prebiotic Chemistry and Origin of Life Studies

In the context of the origin of life, researchers explore plausible chemical pathways from simple inorganic molecules to the complex building blocks of life, such as amino acids and ribonucleotides. While this compound is a modern synthetic reagent, its core structure, 3-aminopropionaldehyde, represents a class of amino aldehydes considered to be important prebiotic precursors.

The spontaneous synthesis of life's building blocks on the early Earth is a central theme in prebiotic chemistry. khanacademy.orgnih.gov Experiments have shown that simple molecules thought to be abundant on the primordial Earth—such as cyanide, ammonia (B1221849), and carbon dioxide—can react to form amino acids. scripps.edu The formation of aldehydes and their subsequent reaction to form amino acids (e.g., via the Strecker reaction) is a well-regarded hypothesis. researchgate.net

Research has demonstrated that aldehyde precursors to amino acids like glycine (B1666218) and alanine (B10760859) can be generated under plausible prebiotic conditions, such as through photoredox chemistry involving hydrogen cyanide. researchgate.net Although a specific high-yield pathway for 3-aminopropionaldehyde has not been detailed, the successful synthesis of other simple aldehyde and amino acid precursors supports the hypothesis that amino aldehydes could have been present in the prebiotic chemical inventory. researchgate.netscripps.edu These molecules are considered crucial intermediates in the pathway toward more complex biological structures.

A significant challenge in origin-of-life research is understanding how the building blocks of proteins (amino acids) and genetic material (ribonucleotides) could have arisen together. Recent discoveries have shown that the same reaction mixtures and conditions can produce precursors for both classes of molecules. For instance, chemical reactions involving cyanide and ammonia that generate amino acids have also been found to produce orotate, a precursor to the pyrimidine nucleotides that make up RNA and DNA. scripps.edu

Furthermore, studies into the origins of genetic polymers suggest that molecules other than canonical ribonucleotides may have played a role. Research into the prebiotic synthesis of alternative genetic materials has shown plausible pathways for the formation of 3'-amino-modified ribonucleotides. chemrxiv.orgresearchgate.net The demonstrated prebiotic synthesis of amino-sugars highlights that amino-functionalized molecules, a category that includes 3-aminopropionaldehyde, could have been key components in the assembly of the first genetic polymers, potentially preceding the emergence of RNA. researchgate.net This suggests a potential link between the chemistry of amino aldehydes and the synthesis of molecules essential for heredity.

Biomedical and Pharmacological Research Applications of 1 Amino 3,3 Diethoxypropane Derivatives

Hydrogels for Tissue Engineering and Regenerative Medicine

Hydrogels formulated with 1-Amino-3,3-diethoxypropane derivatives are a key area of investigation due to their structural similarities to the natural extracellular matrix. These materials are being explored for their potential to support cell growth and tissue regeneration.

Injectable hydrogels composed of this compound-modified alginate and chitosan (B1678972) have been developed for cartilage reconstruction. nih.govrsc.org This novel approach involves introducing the amino-diethoxypropane to the alginate to form a hemiacetal group, which then crosslinks with chitosan to form the hydrogel. nih.govrsc.org These hydrogels serve as effective scaffolds for the delivery of bone marrow mesenchymal stromal cells (BMSCs) to defect sites. sigmaaldrich.comsigmaaldrich.comresearchgate.net

In vivo studies using a rabbit knee cartilage defect model have demonstrated the efficacy of these BMSC-laden hydrogels. nih.govrsc.org After a 12-week implantation period, the group treated with the BMSC-laden hydrogel showed significantly better repair in gross appearance compared to control groups, as evaluated by the International Cartilage Repair Society (ICRS) histological grading system. nih.govrsc.org Histological analysis confirmed that the treated group formed more chondrocytes and extracellular matrix components like proteoglycans and glycosaminoglycans (GAGs). nih.govrsc.org

Quantitative analysis revealed a substantial upregulation of key chondrogenic gene markers in the BMSC-laden hydrogel group compared to the defect group. nih.govrsc.org

Table 1: In Vivo Gene Expression and GAG Levels in Cartilage Defect Model

MarkerFold Increase (vs. Defect Group)
SOX917.9-fold
Type II Collagen9.0-fold
Aggrecan5.8-fold
Proteoglycans5.3-fold
Glycosaminoglycans (GAGs)4.9-fold
Type I CollagenLower (4.9-fold)

Data sourced from in vivo studies on rabbit knee cartilage defects after 12 weeks. nih.govrsc.org

An injectable hydrogel based on aldehyded 1-amino-3,3-diethoxy-propane (ADEP) modified hyaluronic acid (AHA) and chitosan (CS) has been investigated as a carrier for adipose-derived stem cells (ADSCs) to promote skin regeneration. nih.govrsc.org This formulation is designed to enhance wound healing by promoting cell migration, proliferation, granulation, and angiogenesis. nih.govrsc.org

The ADEP-AHA-CS hydrogel was tested on full-thickness skin defects in a mouse model. nih.gov The results indicated that the hydrogel significantly accelerated wound closure and increased cell proliferation. nih.gov Histological examinations showed advanced granulation tissue and capillary formation in wounds treated with the hydrogel. nih.gov This was accompanied by the upregulation of key biomarkers and genes associated with tissue repair and angiogenesis. nih.gov

Table 2: Upregulation of Wound Healing Markers

CategoryMarker/GeneObservation
Cell Proliferation Ki67Increased expression
Keratinocyte Migration p63Increased expression
Angiogenesis VEGF-AUpregulated mRNA expression
Chemotaxis SDF-1Upregulated mRNA expression
ECM Remodeling MMP1Upregulated mRNA expression
ECM Remodeling MMP9Upregulated mRNA expression

Findings from a study on healing-impaired wounds in a mouse model. nih.gov

Hydrogels derived from this compound are effective vehicles for stem cell delivery in regenerative medicine. sigmaaldrich.comsigmaaldrich.com The injectable nature of these hydrogels allows for minimally invasive application, and their biocompatible properties support the viability and function of encapsulated cells. nih.govnih.gov They have been successfully used to deliver both bone marrow stromal cells (BMSCs) for cartilage regeneration and adipose-derived stem cells (ADSCs) for enhancing skin wound healing. nih.govresearchgate.netnih.gov The hydrogel acts as a protective niche, delivering the cells to the target site and supporting their regenerative activities. nih.govnih.gov

Drug Delivery Systems

Beyond tissue engineering, this compound is a component in the synthesis of sophisticated drug and gene delivery systems, highlighting its chemical versatility.

This compound has been utilized in the generation of polyethylene (B3416737) glycol (PEG) polyethylenimine (PEI) polyplex conjugates. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These conjugates have been specifically applied in transfection studies involving hepatocellular carcinoma cell cultures. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The modification of PEI with PEG is a common strategy to improve the biocompatibility and circulation time of gene delivery vectors.

The compound also serves as a component in the development of pH-sensitive PEG derivatives used for the formation of lipopolyplexes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Lipopolyplexes are non-viral vectors for gene therapy that combine cationic lipids with polymers and nucleic acids. The incorporation of pH-sensitive elements, facilitated by derivatives of this compound, is intended to promote the release of the genetic payload within the acidic environment of endosomes after cellular uptake.

pH-Sensitive Drug Release Mechanisms

The development of drug delivery systems that respond to specific physiological cues is a cornerstone of targeted therapy. Derivatives of this compound have been utilized as components in pH-sensitive systems designed to release therapeutic payloads in acidic environments, such as those found in endosomes or tumor microenvironments. sigmaaldrich.comsigmaaldrich.comnih.gov The fundamental mechanism relies on the protonation of the amino group within the molecule's structure.

In neutral or physiological pH environments (around 7.4), the primary amine of a this compound derivative incorporated into a larger structure, like a polymer or liposome (B1194612), is typically uncharged. nih.gov However, upon encountering a lower pH environment, this amine group becomes protonated, acquiring a positive charge. This change in ionization state can trigger drug release through several mechanisms:

Electrostatic Repulsion: In polymeric micelles or nanoparticles, the sudden introduction of positive charges can cause electrostatic repulsion between polymer chains, leading to the swelling or disassembly of the carrier and the subsequent release of the encapsulated drug. nih.gov

Increased Hydrophilicity: Protonation increases the hydrophilicity of the carrier molecule, which can alter its interaction with aqueous environments and destabilize the drug-carrier complex.

Cleavage of pH-Sensitive Linkers: The amine functionality can be used to attach drugs or shielding molecules (like polyethylene glycol, PEG) via acid-labile linkers, such as hydrazones. sigmaaldrich.com In acidic conditions, these linkers are cleaved, detaching the shielding agent or releasing the drug. For instance, this compound can be a component in creating pH-sensitive PEG derivatives for lipopolyplexes, which are complexes of lipids, polymers, and nucleic acids. sigmaaldrich.comsigmaaldrich.com

The table below illustrates the components and mechanism of a hypothetical pH-sensitive drug delivery system utilizing a this compound derivative.

ComponentRole in Delivery SystemMechanism of Action at Low pH
This compound Scaffold Core structural element of a polymer or lipid headgroup.The primary amine group acts as the pH sensor.
Therapeutic Agent (Drug) The encapsulated payload to be delivered.Released upon destabilization of the carrier.
Polymeric or Lipid Matrix Forms the nanoparticle or liposome structure.Disassembles or swells due to charge repulsion.
Acid-Labile Linker (e.g., Hydrazone) Connects a shielding molecule or drug to the scaffold.Bond is hydrolyzed, releasing the attached molecule.

Enzyme Inhibition and Substrate Studies

The unique bifunctional nature of this compound makes it a valuable tool in enzymology, both for investigating the consequences of enzyme-catalyzed reactions and for designing novel enzyme inhibitors.

Investigation of Enzyme-Catalyzed Reactions

This compound serves as a stable synthetic precursor to 3-aminopropionaldehyde. This is significant because reactive aldehydes are often products of metabolic and pathological processes, such as lipid peroxidation, which involves enzymatic activity. Malondialdehyde (MDA) is a key product of lipid peroxidation and can react with proteins and DNA to form adducts, leading to cellular damage. nih.govmdpi.com

Researchers utilize this compound to synthesize specific protein or DNA adducts in a controlled laboratory setting. nih.gov By creating these adducts synthetically, scientists can:

Characterize the precise chemical structure of the damage.

Raise antibodies specific to these adducts for use in immunoassays.

Study the biological consequences of such adducts, including their role in mutagenesis and protein dysfunction.

Investigate the cellular mechanisms for repairing this type of damage, such as the enzymes involved in DNA-protein cross-link repair. uni-muenchen.denih.gov

In this context, this compound is not the direct substrate of the initial enzyme-catalyzed reaction (e.g., lipid peroxidation) but is a critical reagent for studying the downstream effects of the reactive molecules generated by these processes.

Research ApplicationRole of this compoundBiological Question Addressed
Modeling Lipid Peroxidation Damage Precursor to synthesize malondialdehyde-protein adducts. nih.govWhat is the structure and immunogenicity of proteins damaged by lipid peroxidation?
DNA-Protein Cross-link Studies Used to create specific aldehyde-mediated DNA-protein cross-links. uni-muenchen.denih.govHow do cells recognize and repair DNA damage caused by reactive aldehydes?
Enamine Formation Studies Source of an aminoaldehyde to study reactions with proteins. nih.govWhat is the mechanism of formation for complex adducts involving multiple aldehydes?

Design of Enzyme Inhibitors Based on this compound Scaffolds

A molecular scaffold is a core structure upon which a series of chemical modifications can be made to create compounds with desired biological activity. mdpi.com The this compound structure provides a simple and versatile scaffold for designing enzyme inhibitors. The design process for such inhibitors often involves identifying a scaffold that can position key functional groups into the active site of a target enzyme to block its activity. nih.govnih.gov

The key features of the this compound scaffold that are advantageous for inhibitor design include:

A Primary Amine: This group can be readily modified to introduce various substituents that can interact with the enzyme's active site through hydrogen bonding, ionic interactions, or hydrophobic interactions. nih.gov

A Protected Aldehyde: The diethyl acetal (B89532) group is stable but can be hydrolyzed under acidic conditions to reveal a reactive aldehyde. This aldehyde can act as an electrophile, forming a covalent bond (e.g., a Schiff base) with a nucleophilic amino acid residue (like lysine) in the enzyme's active site, leading to irreversible inhibition.

A Three-Carbon Spacer: The propane (B168953) backbone provides a defined spatial separation between the amine and the aldehyde, allowing for the targeting of active sites with specific geometries.

Structural FeaturePotential Role in Enzyme InhibitionType of Interaction
Primary Amine (-NH2) Anchor point for pharmacophores; direct interaction with acidic residues.Ionic, Hydrogen Bonding
Propane Backbone (-CH2CH2CH2-) Provides conformational flexibility and spatial orientation.van der Waals, Hydrophobic
Protected Aldehyde (-CH(OEt)2) Latent reactive group for covalent modification of the enzyme.Covalent Bonding (after deprotection)

Fluorescent Probes for Biological Interactions

Fluorescent probes are indispensable tools in modern biology for visualizing and quantifying biological molecules and processes. nih.gov A typical probe consists of a fluorophore (the light-emitting component), a linker, and a recognition unit that interacts with the target. mdpi.com Derivatives of this compound can function as heterobifunctional linkers to create sophisticated probes for studying protein interactions and for developing diagnostic tools.

Studying Protein-Protein Interactions

To study protein-protein interactions, a fluorescent probe can be designed to label one protein and report on its proximity to another. The this compound scaffold is well-suited for this application. The synthesis strategy would involve:

Fluorophore Attachment: The primary amine of this compound is reacted with an amine-reactive version of a fluorescent dye (e.g., an NHS-ester or isothiocyanate derivative of fluorescein (B123965) or rhodamine). thermofisher.com

Protein Conjugation: The acetal group is hydrolyzed to unmask the aldehyde, which can then be reacted with a primary amine (e.g., the side chain of a lysine (B10760008) residue) on the target protein to form a stable conjugate.

This creates a fluorescently labeled protein that can be used in various assays, such as Fluorescence Resonance Energy Transfer (FRET), to monitor its interaction with a binding partner.

Imaging and Diagnostic Tool Development

The same principles used to create probes for protein interaction studies can be applied to develop tools for cellular imaging and diagnostics. rsc.org By attaching a fluorophore to the this compound scaffold, and then conjugating this to a molecule that targets a specific cellular structure or biomarker, researchers can create probes for various applications. nih.gov

For example, if the aldehyde end of the probe is conjugated to an antibody or a peptide that specifically recognizes a cancer cell surface marker, the resulting fluorescent conjugate could be used to:

Image Tumors: Allow for the visualization of tumors in vivo.

Flow Cytometry: Identify and sort cancer cells from a mixed population.

Immunohistochemistry: Detect the presence of cancer markers in tissue biopsies, aiding in diagnosis.

The versatility of the this compound scaffold allows for the straightforward synthesis of custom probes with different fluorophores and targeting moieties, making it a valuable platform for developing new diagnostic and research tools. biorxiv.orgbiorxiv.org

Probe ComponentFunctionExample Moiety
Fluorophore Emits light for detection and imaging.Fluorescein, BODIPY, Naphthalimide
This compound Covalent linker connecting the fluorophore and the recognition unit.Acts as the core scaffold.
Recognition Unit Binds specifically to the biological target of interest.Antibody, Peptide, Small Molecule Ligand

Analytical and Characterization Techniques in 1 Amino 3,3 Diethoxypropane Research

Spectroscopic Methods

Spectroscopic analysis provides fundamental insights into the molecular structure of 1-Amino-3,3-diethoxypropane by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, offering detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals that correspond to the different types of protons in the molecule. A synthesis and characterization study reported the following ¹H NMR data (400 MHz, CDCl₃): a triplet at δ = 1.14 ppm (6H, J = 6.8 Hz) is assigned to the methyl protons of the two ethoxy groups. A broad singlet at δ = 1.29 ppm corresponds to the two protons of the primary amine group. A quartet at δ = 1.71 ppm (2H, J = 6.4 Hz) is attributed to the methylene (B1212753) group adjacent to the amine. A triplet at δ = 2.73 ppm (2H, J = 6.4 Hz) represents the methylene group attached to the nitrogen. Two overlapping quartets at δ = 3.45 ppm (2H, J = 7.2 Hz) and δ = 3.60 ppm (2H, J = 7.2 Hz) are assigned to the methylene protons of the ethoxy groups. Finally, a triplet at δ = 4.53 ppm (1H, J = 5.2 Hz) corresponds to the methine proton of the acetal (B89532) group. researchgate.net

¹H NMR Spectral Data of this compound in CDCl₃
Chemical Shift (δ) [ppm]MultiplicityNumber of ProtonsCoupling Constant (J) [Hz]Assignment
1.14Triplet6H6.8-OCH₂CH₃
1.29Broad Singlet2H--NH₂
1.71Quartet2H6.4-CH₂-CH(OEt)₂
2.73Triplet2H6.4H₂N-CH₂-
3.45Quartet2H7.2-OCH₂CH₃
3.60Quartet2H7.2-OCH₂CH₃
4.53Triplet1H5.2-CH(OEt)₂

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. While detailed assignments are not always available in all literature, spectral databases provide typical chemical shifts for the carbon atoms in this compound. The acetal carbon (-CH(OEt)₂) is expected to appear around 102 ppm. The carbons of the ethoxy groups (-OCH₂CH₃) typically resonate at approximately 61 ppm and 15 ppm. The methylene carbon adjacent to the amine (-CH₂-NH₂) is found around 42 ppm, and the other methylene carbon (-CH₂-CH(OEt)₂) appears at about 36 ppm.

¹³C NMR Spectral Data of this compound
Chemical Shift (δ) [ppm] (Approximate)Assignment
15-OCH₂CH₃
36-CH₂-CH(OEt)₂
42H₂N-CH₂-
61-OCH₂CH₃
102-CH(OEt)₂

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. A reported IR spectrum (pure sample) shows several key peaks. researchgate.net The broad band observed at 3385 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amine group. The peaks at 2953 cm⁻¹ and 2831 cm⁻¹ are attributed to the C-H stretching vibrations of the aliphatic methylene and methyl groups. The absorption at 1621 cm⁻¹ can be assigned to the N-H bending (scissoring) vibration of the primary amine. The peak at 1389 cm⁻¹ is likely due to C-H bending vibrations. Additionally, the strong C-O stretching vibrations characteristic of the acetal group are expected in the region of 1150-1050 cm⁻¹.

FTIR Spectral Data of this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3385N-H StretchPrimary Amine
2953C-H StretchAliphatic CH₂, CH₃
2831C-H StretchAliphatic CH₂, CH₃
1621N-H BendPrimary Amine
1389C-H BendAliphatic CH₂, CH₃

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ for this compound is observed at a mass-to-charge ratio (m/z) of 147, which corresponds to its molecular weight. researchgate.net The fragmentation pattern of aliphatic amines is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, a primary amine, a characteristic fragmentation would be the loss of an alkyl radical to form a stable iminium ion. A prominent peak would be expected at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment, resulting from cleavage of the bond between the two methylene groups in the propane (B168953) chain. Another potential fragmentation pathway for the acetal portion involves the loss of an ethoxy radical (-OCH₂CH₃) to form an oxonium ion.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₇H₁₇NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm its elemental composition with a high degree of confidence.

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds. For the analysis of primary amines like this compound, which lack a strong chromophore for UV detection, derivatization is often employed. Reagents such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride can be used to introduce a fluorescent or UV-active tag to the amine group, significantly enhancing detection sensitivity. Reversed-phase HPLC with a C18 column is a common approach for separating these derivatives, using a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The specific gradient and buffer conditions would be optimized to achieve good resolution of the derivatized analyte from any impurities.

Gas Chromatography (GC)

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. Due to the polar nature of the primary amine group, which can lead to peak tailing on standard nonpolar columns, specialized columns are often preferred. Capillary columns with a stationary phase designed for amine analysis, such as those with a base-deactivated surface or a polar phase like a polyethylene (B3416737) glycol (PEG), can provide improved peak shape and resolution. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound. The GC oven temperature program would be optimized to ensure efficient separation from any volatile impurities or starting materials.

Rheological Characterization of Hydrogels

Rheology, the study of the flow of matter, is fundamental to understanding the mechanical properties of hydrogels. For hydrogels intended for applications such as injectable tissue scaffolds, rheological studies are critical to confirm their suitability. These studies typically measure parameters like the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.

In a notable study, an injectable hydrogel was synthesized using hyaluronic acid (HA) modified with this compound (ADEP) and blended with chitosan (B1678972) (CS). This formulation, termed AHA-CS hydrogel, was designed to be a carrier for adipose-derived stem cells to promote skin regeneration. Rheological tests were performed to assess the injectability and stability of this hydrogel. The results from these tests are crucial for ensuring that the hydrogel can be easily administered via injection and that it maintains its structural integrity after application. nih.govrsc.org

The sol-gel transition is a key characteristic of such injectable hydrogels. Rheological analysis can pinpoint the gelation time, which is the point where the storage modulus (G') surpasses the loss modulus (G''). This transition from a liquid-like (sol) to a solid-like (gel) state is essential for the hydrogel to form a stable scaffold in situ. The viscoelastic properties of the hydrogel, including its ability to flow under shear stress (shear-thinning) and recover its structure afterward, are also determined through rheological measurements. nih.gov While specific numerical data from the ADEP-modified hydrogel study is not publicly available, the typical presentation of such data is illustrated in the table below, showcasing how results from frequency sweep experiments are generally reported.

Table 1: Representative Rheological Data for a Hydrogel System This table is a representative example of how rheological data is typically presented and is not from a study on this compound.

Angular Frequency (rad/s) Storage Modulus (G') (Pa) Loss Modulus (G'') (Pa)
0.1 150 25
1 160 20
10 175 18

Thermal Analysis (e.g., TGA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is a particularly important method for assessing the thermal stability and composition of polymer-based materials like hydrogels.

For hydrogels containing this compound, TGA can be used to understand how the incorporation of this compound affects the thermal properties of the base polymers (e.g., alginate or chitosan). The degradation profile can reveal the different stages of weight loss, which may correspond to the loss of water, the decomposition of the polysaccharide backbone, and the breakdown of the crosslinking components.

Table 3: Representative TGA Data for a Chitosan-Based Hydrogel This table is for illustrative purposes and does not represent data from a study on this compound.

Temperature Range (°C) Weight Loss (%) Associated Process
30 - 150 12 Loss of adsorbed and bound water
150 - 350 45 Decomposition of chitosan backbone
350 - 600 25 Decomposition of crosslinker and further charring

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 1-Amino-3,3-diethoxypropane Transformations

The unique structure of this compound, featuring both a primary amine and a diethyl acetal (B89532), offers a rich platform for synthetic transformations. Future research is anticipated to focus on the development of novel catalytic systems to selectively functionalize this molecule, paving the way for the synthesis of complex nitrogen-containing heterocycles and other valuable derivatives.

The primary amine group is a handle for various modifications, while the acetal can be hydrolyzed under acidic conditions to reveal a reactive aldehyde. This dual functionality allows for a range of intramolecular and intermolecular reactions. One promising area of exploration is the use of transition metal catalysts to facilitate novel cyclization reactions. For instance, palladium-catalyzed amination reactions could be employed to construct intricate heterocyclic scaffolds. Similarly, rhodium-catalyzed processes could enable the synthesis of N-unprotected 3-amino-O-heterocycles through domino reactions involving olefin aziridination and subsequent ring-opening.

Furthermore, the development of enantioselective catalytic systems will be crucial for producing chiral derivatives of this compound. Organocatalysis, which utilizes small organic molecules as catalysts, presents a powerful tool for achieving high enantioselectivity in reactions such as Mannich-type reactions and alkylations of the amino group or derivatives thereof. The resulting chiral building blocks would be of significant interest for the pharmaceutical industry.

The table below outlines potential catalytic transformations for this compound.

Catalytic SystemPotential TransformationResulting Compound Class
Transition Metal Catalysis (e.g., Pd, Rh)Intramolecular cyclizationN-Heterocycles
OrganocatalysisEnantioselective alkylationChiral amines and derivatives
Biocatalysis (e.g., Transaminases)Asymmetric amination/functionalizationChiral amino compounds

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery, and this compound is a prime candidate to benefit from these technologies. AI/ML algorithms can be employed to predict the outcomes of chemical reactions, optimize reaction conditions, and even design novel synthetic routes.

For this compound, ML models could be trained on existing data of similar amino acetals to predict its reactivity in various catalytic systems. This would accelerate the discovery of new transformations and reduce the need for extensive experimental screening. Furthermore, generative AI models could be utilized to design novel molecules based on the this compound scaffold with desired properties for specific applications, such as drug candidates or functional materials.

Exploration of New Biomedical Applications beyond Current Scope

The current biomedical applications of this compound are primarily centered on its use in the formation of hydrogels for drug delivery and tissue engineering. It has been effectively used as a modulator for alginate and chitosan-based hydrogels for the delivery of bone marrow stromal cells for cartilage regeneration. An injectable hydrogel composed of aldehyded 1-amino-3,3-diethoxy-propane hyaluronic acid and chitosan (B1678972) has shown promise in enhancing angiogenesis and promoting skin regeneration.

Future research is expected to explore a wider range of biomedical applications. One area of interest is the development of more sophisticated drug delivery systems. For instance, this compound could be incorporated into stimuli-responsive polymers that release their therapeutic payload in response to specific biological cues, such as a change in pH or the presence of a particular enzyme.

Another promising avenue is the use of this compound in the development of novel biomaterials for regenerative medicine. Beyond simple hydrogels, it could be used to create more complex scaffolds that mimic the extracellular matrix and actively guide tissue regeneration. Its ability to be functionalized with bioactive molecules makes it an attractive building block for creating these advanced biomaterials.

The table below summarizes current and potential future biomedical applications.

Application AreaCurrent ScopeFuture Directions
Drug DeliveryHydrogel-based systemsStimuli-responsive and targeted delivery systems
Tissue EngineeringHydrogel scaffolds for cartilage and skin regenerationBioactive and biomimetic scaffolds for various tissues
Diagnostics(Not widely explored)Development of functionalized probes and sensors

Sustainable Chemistry and Environmental Impact Mitigation in Synthesis and Application

The principles of green chemistry are increasingly important in chemical synthesis and manufacturing. Future research on this compound will likely focus on developing more sustainable and environmentally friendly synthetic routes. The current known synthesis involves the reduction of 3-Nitropropanaldiethylacetal.

Future efforts will likely focus on utilizing renewable starting materials and developing catalytic processes that minimize waste and energy consumption. Biocatalysis, the use of enzymes to perform chemical transformations, offers a particularly promising approach to sustainable synthesis. Enzymes operate under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and minimizing the formation of byproducts.

In addition to sustainable synthesis, the environmental impact of this compound and its derivatives throughout their lifecycle will be an important area of study. This includes assessing their biodegradability and potential toxicity. Designing molecules that are effective for their intended application but readily break down into benign products after use is a key goal of sustainable chemistry.

Advanced Materials Science Applications

The versatility of this compound makes it a promising candidate for a variety of advanced materials science applications beyond the biomedical field. Its ability to participate in polymerization reactions and to be grafted onto surfaces opens up possibilities for creating novel functional materials.

One potential application is in the development of functional coatings. The amine group can be used to anchor the molecule to a surface, while the acetal group can be modified to impart specific properties, such as hydrophobicity or antimicrobial activity. Such coatings could have applications in a wide range of industries, from marine anti-fouling to medical device coatings.

Furthermore, this compound could be used as a monomer or cross-linking agent in the synthesis of novel polymers. The resulting materials could have tailored mechanical, thermal, and chemical properties for applications in areas such as adhesives, composites, and membranes. The ability to precisely control the chemical structure of the polymer by modifying the this compound building block would be a key advantage.

Q & A

Q. What are the key physicochemical properties of 1-Amino-3,3-diethoxypropane critical for experimental design?

this compound (CAS 41365-75-7) is a colorless to yellow liquid with a density of 0.91 g/mL (25°C), boiling point of 72°C at 12 mmHg (reduced pressure) or 200.6°C at 760 mmHg (ambient pressure), and a refractive index of 1.4233–1.4253 . Its molecular formula (C₇H₁₇NO₂) and reactivity as a primary amine make it suitable for nucleophilic reactions. Researchers must account for its flammability (flash point 78°C) and corrosivity (GHS Category 1B for skin/eye damage) when designing experiments . Pressure-dependent boiling point discrepancies in literature (e.g., 72°C vs. 200.6°C) highlight the need to validate conditions using vapor pressure curves .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves acetal protection of 3-aminopropanal with ethanol under acidic conditions. details an acetylation protocol where this compound (0.04 mol) is dissolved in dry pyridine at 0°C, followed by dropwise addition of acetic anhydride (0.071 mol) to yield 1-Acetamido-3,3-diethoxypropane. Reaction monitoring via TLC or in situ FTIR (as in ) is recommended to track acetal formation .

Q. How should researchers safely handle and store this compound?

Due to its flammability (UN 3267, Class 8 corrosive liquid), store in airtight containers under nitrogen at 2–8°C. Use corrosion-resistant equipment (e.g., glass-lined reactors) and personal protective equipment (PPE) including nitrile gloves and face shields. Neutralize spills with weak acids (e.g., citric acid) and avoid exposure to oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized for conjugate addition reactions involving this compound?

In -Amino-3,3-diethoxypropane reacts with 3-butyn-2-one in ethanol at ambient temperature to form (3Z)-4-[(3,3-diethoxypropyl)amino]but-3-en-2-one (99% yield). Key parameters include:

  • Solvent choice : Ethanol enhances solubility and stabilizes intermediates.
  • Stoichiometry : A 1:1 molar ratio minimizes side products.
  • Monitoring : In situ FTIR tracks carbonyl group consumption (C=O stretch at ~1700 cm⁻¹) .
    For scale-up, consider slow reagent addition and temperature control to prevent exothermic side reactions.

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

  • NMR : reports ¹H NMR (700 MHz, CDCl₃) signals at δ 1.19 (t, 6H, CH₂CH₃), 1.84 (m, 2H, CH₂), and 3.45 (m, 4H, OCH₂) for confirming acetal protons.
  • Chromatography : HPLC with water-acetonitrile (70:30 v/v) effectively separates diastereomers, as shown in for diphosphonate analogs .
  • Mass spectrometry : High-resolution MS (e.g., ESI+) validates molecular ions (m/z 147.215 for C₇H₁₇NO₂) .

Q. How do solvent polarity and temperature influence the stability of this compound?

Polar aprotic solvents (e.g., DMF) accelerate hydrolysis of the acetal group, while non-polar solvents (e.g., toluene) enhance stability. Storage at ≤8°C in ethanol reduces decomposition rates. notes that pyridine-based reactions require anhydrous conditions to prevent acetal cleavage .

Q. What strategies mitigate contradictions in reported physicochemical data (e.g., boiling points)?

Discrepancies arise from measurement conditions (e.g., pressure). Use the Clausius-Clapeyron equation to extrapolate boiling points between pressures. For example, the boiling point at 12 mmHg (72°C) aligns with vapor pressure curves when compared to 760 mmHg data (200.6°C) . Validate literature values using differential scanning calorimetry (DSC) under controlled atmospheres.

Methodological Guidelines

  • Synthesis Optimization : Pre-dry solvents (molecular sieves) and employ inert atmospheres (N₂/Ar) to prevent moisture-induced side reactions .
  • Safety Protocols : Implement secondary containment for bulk storage and emergency showers in labs .
  • Data Validation : Cross-reference NMR/IR spectra with computational models (e.g., DFT) to confirm assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.